

Biological activity of 3,5-Dimethyl-2-cyclohexen-1-one versus other cyclohexenones

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-cyclohexen-1-one

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A Comparative Guide to the Biological Activity of Cyclohexenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclohexenone scaffold is a prominent feature in a multitude of natural and synthetic compounds, drawing considerable interest in medicinal chemistry due to its diverse range of biological activities. This guide provides a comparative analysis of the biological activities of various cyclohexenone derivatives, with a specific focus on antimicrobial and anticancer properties. While direct experimental data on the biological activity of **3,5-Dimethyl-2-cyclohexen-1-one** is limited in publicly available literature, where it is primarily cited as a chemical precursor, this guide will compare the activities of other well-studied cyclohexenone derivatives to provide a broader context of the potential of this class of compounds.

Comparative Biological Activity of Cyclohexenone Derivatives

The biological efficacy of cyclohexenone derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the antimicrobial and anticancer activities of several series of these compounds.

Antimicrobial Activity







The antimicrobial potential of cyclohexenone derivatives has been demonstrated against a range of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in μ g/mL. A lower MIC value indicates greater antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Cyclohexenones (μg/mL)



Compoun d/Derivati ve Series	Staphylo coccus aureus	Bacillus subtilis	Escheric hia coli	Pseudom onas aerugino sa	Candida albicans	Referenc e
Cyclohexa n-1,3-dione Derivatives	0.25-0.45	0.20-0.45	0.30-0.45	0.30-0.45	-	[1]
N,N- dibenzyl- cyclohexan e-1,2- diamine Derivatives	0.0005- 0.032	-	0.0005- 0.032	-	Promising Activity	[1]
Cyclohexe none Derivatives from Benzyloxy Chalcones	Lower than Ciprofloxac in	-	Lower than Ciprofloxac in	-	Lower than Fluconazol e	[1]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one	-	-	-	No activity	-	[2]
Arylmethyl enebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)	Active	Active	-	-	Active	[3]



(Compoun

d 1)

Anticancer Activity

Cyclohexenone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater cytotoxic activity.

Table 2: Cytotoxicity (IC50) of Substituted Cyclohexenones (μM)



Compound/Derivati ve Series	Cancer Cell Line	IC50 (μM)	Reference
2-Cyclohexen-1-one	HSC-2 (Oral Squamous Carcinoma)	> 100	[4]
4,4-dimethyl-2- cyclopenten-1-one	HSC-2 (Oral Squamous Carcinoma)	< 25	[4]
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one	MDA-MB-231 (Breast Cancer)	< 1	[4]
2-chloro substituted 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one	4-HPPD from pig liver	0.015	[5]
Cyclohexene oxide CA	U251 (Glioblastoma)	5.161	[6]
Cyclohexene oxide CA	A172 (Glioblastoma)	6.440	[6]
Ethyl 3,5-diphenyl-2- cyclohexenone-6- carboxylate derivatives	HCT116 (Colon)	0.34 - 22.4	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the biological activities of cyclohexenone derivatives are provided below.

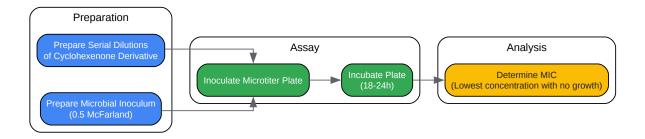
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)



This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Protocol:

- Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Test Compound: The cyclohexenone derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Broth Microdilution Assay Workflow

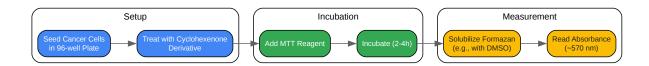


MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: The test cyclohexenone derivative is dissolved in a suitable solvent and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.





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MTT Assay Experimental Workflow

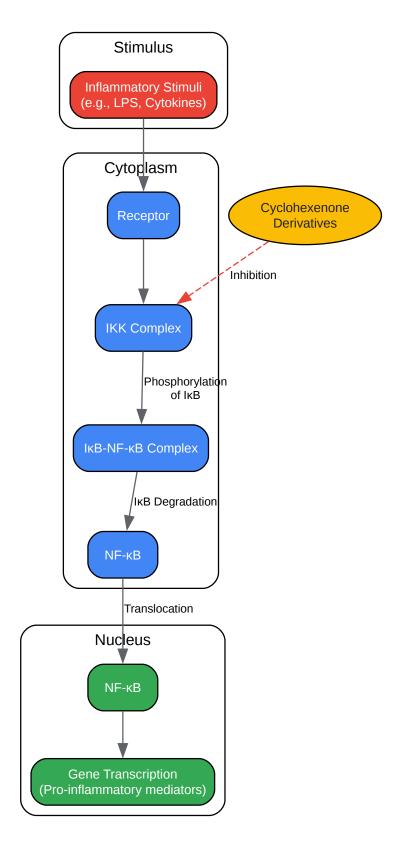
Potential Signaling Pathways

While the precise mechanisms of action for all cyclohexenone derivatives are not fully elucidated, several key signaling pathways have been implicated in their biological effects.

NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[14][15] Some cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO), an inflammatory mediator, by downregulating the NF-κB signaling pathway.[16] This suggests that the anti-inflammatory properties of certain cyclohexenones may be mediated through the inhibition of NF-κB activation.





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Inhibition of NF-кВ Signaling by Cyclohexenones



Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Cyclohexenone derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspases, which are key executioner proteins in the apoptotic cascade.[17] Some studies suggest that cyclopentenone prostaglandins, which share a similar α,β -unsaturated ketone moiety, can induce apoptosis through the mitochondrial pathway, independent of external death receptor signaling.[18]

Computational Approaches and Future Directions

In the absence of direct experimental data for compounds like **3,5-Dimethyl-2-cyclohexen-1-one**, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be valuable. QSAR models attempt to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of untested molecules.[19][20][21][22] Such in silico approaches can guide the synthesis and prioritization of novel cyclohexenone derivatives for further experimental investigation.

The versatile cyclohexenone scaffold continues to be a promising starting point for the development of new therapeutic agents. Further research is needed to fully elucidate the biological activities of a wider range of derivatives, including **3,5-Dimethyl-2-cyclohexen-1-one**, and to understand their precise mechanisms of action and potential therapeutic applications.

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Validation & Comparative



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